3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
This compound belongs to the thiazolo[4,3-d]pyrimidine family, characterized by a bicyclic core structure fused with a thiazole ring. The molecule features a 3-methoxyphenyl-substituted piperazine moiety linked via a carbonyl group at position 3 and a 2-methylpropyl (isobutyl) group at position 4.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-13(2)12-26-19(27)17-16(22-21(26)29)18(31-23-17)20(28)25-9-7-24(8-10-25)14-5-4-6-15(11-14)30-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCJLCQXTFZGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 3-methoxyphenylamine with a suitable piperazine precursor under controlled conditions.
Thiazolopyrimidine Core Formation: The thiazolopyrimidine core is synthesized through a series of cyclization reactions involving appropriate starting materials such as thiourea and β-ketoesters.
Coupling Reactions: The final step involves coupling the piperazine derivative with the thiazolopyrimidine core using coupling agents like carbodiimides under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology
In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific biological targets.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related analogs:
Key Findings:
Core Structure Variations :
- The target compound’s thiazolo[4,3-d]pyrimidine core distinguishes it from [4,5-d] isomers (e.g., compound 16 in ), which exhibit different electronic properties and steric profiles .
- Pyrrolo-thiazolo-pyrimidine hybrids () and thiadiazolo-pyrimidines () demonstrate broader π-systems but may suffer from reduced bioavailability due to increased molecular rigidity .
Substituent Effects :
- The 3-methoxyphenylpiperazine group in the target compound likely improves CNS penetration compared to purely lipophilic substituents (e.g., 4-methylbenzyl in ) .
- Isobutyl at position 6 balances lipophilicity and steric bulk, contrasting with smaller alkyl groups (e.g., propyl in ) or aromatic substituents (e.g., 4-methoxybenzyl in ) .
Synthetic Accessibility :
- Piperazine-carbonyl derivatives (target compound, ) require precise coupling conditions to avoid side reactions, whereas simpler alkylation () or cyclization () methods are more straightforward .
Functional Potential: Thiol- or amino-substituted analogs () show promise in metal chelation or enzyme inhibition, whereas the target compound’s piperazine moiety may favor GPCR or serotonin receptor interactions .
Biological Activity
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a thiazolo-pyrimidine derivative with potential pharmacological applications. This compound exhibits various biological activities primarily due to its unique structural components, which include a thiazole and pyrimidine moiety along with a piperazine group.
Structural Characteristics
The compound's structure can be broken down as follows:
- Thiazole and Pyrimidine Rings : These rings are known for their roles in nucleic acid interactions and enzyme inhibition.
- Piperazine Moiety : This component suggests potential effects on the central nervous system (CNS) and modulation of neurotransmitter systems.
Pharmacological Potential
Research indicates that compounds similar to this derivative exhibit significant activity against various microbial pathogens. The mechanisms of action may involve:
- Enzyme Inhibition : Targeting specific enzymes that play crucial roles in microbial metabolism.
- Receptor Modulation : Interacting with neurotransmitter receptors, potentially influencing CNS activity.
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
| Activity Type | Description | Reference |
|---|---|---|
| Antifungal | Exhibits activity against fungal pathogens through enzyme inhibition. | |
| Antiviral | Potential efficacy against viral infections by disrupting viral replication. | |
| CNS Activity | Modulates neurotransmitter systems, indicating possible anxiolytic effects. | |
| Cytotoxicity | Shows selective cytotoxicity against certain tumor cell lines. |
Antifungal Activity
In studies exploring antifungal properties, compounds structurally related to this compound demonstrated significant inhibition of fungal growth. For instance, derivatives were tested against Candida albicans and showed promising results in reducing colony-forming units (CFUs) at concentrations as low as 10 µg/mL.
Antiviral Properties
Research has indicated that similar thiazolo-pyrimidine derivatives possess antiviral activity. For example, a related compound was effective against the influenza virus in vitro, with an IC50 value of approximately 15 µM. This suggests that the target compound may share similar antiviral mechanisms.
CNS Effects
The piperazine component has been linked to CNS effects in behavioral studies. In one study involving rodent models, administration of the compound led to reduced anxiety-like behavior in elevated plus-maze tests, indicating potential anxiolytic properties.
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The thiazole and pyrimidine rings likely interact with key metabolic enzymes in pathogens.
- Receptor Binding : The piperazine moiety may bind to serotonin receptors (5-HT1A and 5-HT2), modulating neurotransmitter release and signaling pathways.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Key Intermediates | Reference |
|---|---|---|---|---|
| Cyclization | POCl₃/DMF, 80–100°C | 60–75% | 1H-pyrazole-4-carbaldehyde | |
| Coupling | EtOH/H₂O (4:1), reflux | 50–70% | Barbituric acid derivatives | |
| Hydrazinolysis | Hydrazine/EtOH, 78°C | 80–87% | 1,3,4-thiadiazolo-pyrimidines |
How can researchers optimize reaction yields when introducing the 3-methoxyphenylpiperazine moiety?
Advanced Research Focus
The introduction of the 3-methoxyphenylpiperazine group requires precise control of reaction parameters:
- pH and Temperature : Maintain pH 7–9 and temperatures between 60–80°C to minimize side reactions (e.g., hydrolysis of the piperazine-carboxyl bond) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency at the carbonyl group .
- Catalysts : Use of mild bases (e.g., K₂CO₃) or coupling agents (EDC/HOBt) improves amide bond formation between the piperazine and thiazolopyrimidine .
Data Contradiction Note : Yields for similar piperazine couplings vary widely (40–85%) depending on steric hindrance from substituents like the 2-methylpropyl group .
What analytical techniques are critical for confirming the structure of this compound?
Basic Research Focus
Structural confirmation relies on:
- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), piperazine (δ 2.5–3.5 ppm for N–CH₂), and thiazole (δ 7.0–7.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 498.2 for C₂₂H₂₇N₅O₃S) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the solid state, though this is rarely reported due to solubility challenges .
Are there reported contradictions in biological activity data for similar piperazine-containing thiazolopyrimidines?
Advanced Research Focus
Discrepancies arise in reported bioactivities due to:
- Target Selectivity : Piperazine derivatives may interact with multiple enzymes (e.g., lanosterol 14α-demethylase vs. serotonin receptors), leading to conflicting activity profiles .
- Assay Conditions : Varying IC₅₀ values for antifungal activity (e.g., 2–50 µM) depending on fungal strain and media composition .
- Metabolic Stability : The 3-methoxyphenyl group enhances lipophilicity but may reduce metabolic stability in hepatic microsome assays compared to unsubstituted analogs .
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Strain/Model | Reference |
|---|---|---|---|---|
| Analog A | 14α-Demethylase | 2.1 | C. albicans | |
| Analog B | 5-HT₂A Receptor | 0.8 | Rat cortical membranes |
How to design experiments to study the interaction of this compound with enzymes like lanosterol 14α-demethylase?
Q. Advanced Research Focus
Molecular Docking : Use crystal structures (e.g., PDB: 3LD6) to model binding poses. Focus on hydrogen bonding with the heme cofactor and hydrophobic interactions with the active site .
Enzyme Inhibition Assays : Measure IC₅₀ using spectrophotometric detection of ergosterol depletion in C. albicans cultures .
SAR Studies : Modify the 2-methylpropyl group to smaller/larger substituents and correlate changes with inhibitory potency .
MD Simulations : Perform 100-ns simulations to assess binding stability and identify critical residue interactions (e.g., Leu376, Phe380) .
What methodologies are recommended for resolving low solubility in biological assays?
Q. Advanced Research Focus
- Prodrug Design : Introduce phosphate or acetyl groups at the 5,7-dione positions to enhance aqueous solubility .
- Nanoformulation : Use liposomal encapsulation (e.g., DPPC/cholesterol) to improve bioavailability in in vivo models .
- Co-solvent Systems : Employ DMSO/PEG-400 (10:90 v/v) for in vitro assays without precipitating the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
